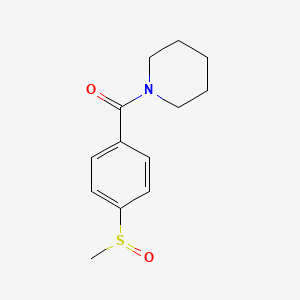
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone, also known as MDPV, is a psychoactive designer drug that has been classified as a synthetic cathinone. It is a potent stimulant that has gained popularity in the recreational drug market due to its euphoric and stimulating effects. In recent years, MDPV has become a subject of scientific research due to its potential therapeutic benefits.
作用机制
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their concentrations in the brain. This mechanism of action is similar to that of other stimulant drugs, such as cocaine and amphetamines. However, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has been shown to be more potent than these drugs, leading to a higher risk of addiction and dependence.
Biochemical and Physiological Effects
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has been shown to have a number of biochemical and physiological effects, including an increase in heart rate, blood pressure, and body temperature. It has also been shown to increase locomotor activity and induce hyperactivity in animal models. Additionally, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has been shown to have a negative impact on the cardiovascular system, and has been associated with an increased risk of heart attack and stroke.
实验室实验的优点和局限性
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has a number of advantages and limitations for use in laboratory experiments. One advantage is its potency, which allows for smaller doses to be used in experiments. Additionally, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has a relatively short half-life, which allows for rapid clearance from the body. However, one limitation is its potential for addiction and dependence, which can complicate experimental designs.
未来方向
There are a number of future directions for research on 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone. One area of interest is its potential as a treatment for depression and anxiety disorders, as well as chronic pain. Additionally, further research is needed to understand the long-term effects of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone use, including its impact on the cardiovascular system and the risk of addiction and dependence. Finally, more research is needed to develop effective treatments for 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone addiction and dependence.
合成方法
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone can be synthesized through a variety of methods, including the Leuckart reaction and the Mannich reaction. The Leuckart reaction involves the reduction of ketones using formamide as a reducing agent, while the Mannich reaction involves the condensation of a ketone with a primary amine and formaldehyde. Both of these methods have been used to synthesize 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone, with varying degrees of success.
科学研究应用
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has been the subject of scientific research due to its potential therapeutic benefits. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been investigated as a potential treatment for depression and anxiety disorders. Additionally, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone has been shown to have analgesic effects, and has been investigated as a potential treatment for chronic pain.
属性
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-1-(3-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-7-6-10-20(12-13)17(21)11-16-14(2)22-18(19-16)15-8-4-3-5-9-15/h3-5,8-9,13H,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWGIXUFSBVCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=C(OC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(azetidine-1-carbonyl)phenyl]benzamide](/img/structure/B7509436.png)


![1-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B7509450.png)
![2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7509460.png)



![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide](/img/structure/B7509496.png)


![(3-Chloro-1-methylindol-2-yl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7509525.png)